Nonafluorobutanesulfonyl fluoride

Descripción general

Descripción

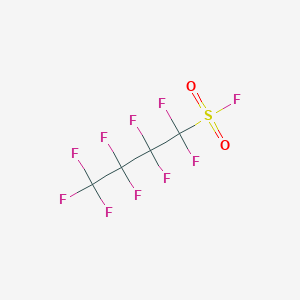

Nonafluorobutanesulfonyl fluoride (NfF, C₄F₉SO₂F, CAS 375-72-4) is a perfluorinated sulfonyl fluoride with a molecular weight of 302.09 g/mol. It is a colorless to pale yellow liquid with a density of 1.716 g/mL and a boiling point of 64°C . Industrially synthesized via anodic fluorination of sulfolene, NfF is bench-stable, non-toxic, and widely used as a sulfonylation reagent and fluoride source in organic synthesis . Applications include the preparation of nonaflates (C₄F₉SO₃⁻ derivatives), fluorinated nucleosides, and polymer electrolytes .

Métodos De Preparación

Nonafluorobutanesulfonyl fluoride is primarily prepared by the electrochemical fluorination of sulfolane . This method involves the replacement of hydrogen atoms in sulfolane with fluorine atoms, resulting in the formation of this compound. Another method involves the fluorine replacement reaction on butylsulfonyl chloride, followed by a reaction with anhydrous hydrogen fluoride under nitrogen conditions .

Análisis De Reacciones Químicas

Nonafluorobutanesulfonyl fluoride undergoes various types of chemical reactions, including substitution reactions. It reacts with nucleophiles such as amines, phenoxides, and enolates to form sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively . It is also used as a sulfonylation reagent in organic synthesis, generating intermediates with strong electron-withdrawing perfluorinated alkyl substituents . The compound is stable in water at pH<12 but can be hydrolyzed by barium hydroxide to form perfluorobutanesulfonic acid and barium sulfate .

Aplicaciones Científicas De Investigación

Synthesis of Naphthols

NfF is extensively used in the synthesis of naphthols through phenolic hydroxylation reactions. It acts as a reagent that releases fluoride anions during reactions with fatty alcohols, facilitating efficient fluorination processes. The unique ability of NfF to convert stable 2-(trimethylsilyl)phenyl trimethylsilyl ethers into benzynes enhances its utility in organic synthesis .

Domino Reactions

NfF plays a crucial role in domino reaction processes, particularly in the transformation of ethers into highly reactive benzynes. This process involves O-desilylation, O-nonaflylation, and β-elimination under mild conditions. The resulting benzynes can be captured by various arynophiles, leading to the formation of diverse benzo-fused heterocycles .

Electrophilic Reactions

As a perfluoroalkylsulfonylating agent, NfF offers advantages over traditional reagents like triflic anhydride due to its lower cost and greater stability. It can effectively substitute fluoride leaving groups with nucleophiles such as amines and phenoxides, yielding sulfonamides and aryl nonaflates .

Lithium Metal Anodes

Recent studies have identified NfF as a bifunctional electrolyte additive for lithium metal anodes in batteries. Its presence enhances the stability of the lithium metal interface by facilitating uniform lithium deposition and forming a stable solid electrolyte interphase (SEI) through the generation of LiF . This application is crucial for improving the safety and efficiency of lithium-ion batteries.

Neurotoxicity Research

Despite its beneficial applications, NfF has been associated with neurotoxic effects. Studies using zebrafish embryos have shown that exposure to NfF can lead to altered neurobehavioral patterns and affect endogenous neurochemicals. While it is less toxic than perfluorooctanesulfonic acid (PFOS), it exhibits similar dysregulated pathways related to oxidative stress and lipid metabolism .

Table 2: Comparative Toxicity of NfF and PFOS

| Compound | Toxicity Level (relative) |

|---|---|

| Nonafluorobutanesulfonyl Fluoride (NfF) | 700 times less toxic than PFOS |

| Perfluorooctanesulfonic Acid (PFOS) | High toxicity level |

Case Study 1: Synthesis Efficiency

A study demonstrated the efficiency of using NfF in synthesizing complex molecular structures via domino reactions. The researchers reported that the use of NfF significantly increased yield and reduced reaction time compared to traditional methods.

Case Study 2: Neurobehavioral Impact

In another investigation, zebrafish embryos exposed to varying concentrations of NfF exhibited altered swimming patterns and changes in neurochemical levels. This study highlighted the need for careful handling and disposal of NfF due to its potential neurotoxic effects.

Mecanismo De Acción

The mechanism of action of nonafluorobutanesulfonyl fluoride involves its ability to release fluoride anions during reactions with fatty alcohols, enabling efficient fluorination processes . It acts as a sulfonylating agent, where the sulfonyl fluoride group is substituted by nucleophiles, leading to the formation of various sulfonylated products . The compound’s stability and reactivity make it a valuable tool in organic synthesis.

Comparación Con Compuestos Similares

Chemical Structure and Physical Properties

NfF is compared with trifluoromethanesulfonyl fluoride (TfF, CF₃SO₂F) and p-toluenesulfonyl chloride (TsCl, CH₃C₆H₄SO₂Cl):

Key Differences :

- NfF’s perfluorobutyl chain enhances electron-withdrawing effects compared to TfF’s shorter trifluoromethyl group, improving thermal stability .

- TsCl’s aromatic sulfonyl group is less electron-withdrawing and prone to hydrolysis, limiting its use in anhydrous conditions .

Sulfonylation Efficiency

- NfF: Forms stable nonaflates (e.g., silylaryl nonaflates for aryne generation) but struggles with fluoride displacement in nucleophilic substitutions, requiring alternatives like DAST .

- TfF: Generates highly reactive triflates, enabling rapid SN2 reactions. However, triflate intermediates are less stable than nonaflates .

- Sulfuryl Fluoride (SO₂F₂) : Neurotoxic gas used in aryne generation without CsF, but safety risks limit its utility .

Fluorination

- NfF is less effective than DAST or TfF in fluorinating secondary alcohols due to steric hindrance from its perfluorobutyl chain .

Polymer Electrolytes

- NfF-derived bis(nonafluorobutanesulfonyl)imide salts (e.g., K[Nf₂]) exhibit higher hydrophobicity and thermal stability than TfF-based analogues (e.g., K[Tf₂]), making them superior for lithium-ion batteries .

Actividad Biológica

Nonafluorobutanesulfonyl fluoride (NfF), also known as perfluoro-1-butanesulfonyl fluoride, is a fluorinated sulfonyl fluoride compound with the molecular formula and a molecular weight of approximately 302.086 g/mol. It has gained prominence in various chemical synthesis applications, particularly in the field of organic chemistry due to its unique reactivity and stability. This article delves into the biological activity of NfF, highlighting its synthesis applications, mechanisms of action, and relevant case studies.

NfF is recognized for its role as a reagent in the synthesis of nonaflates, which are valuable intermediates in organic synthesis. It is commonly employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura and Sonogashira reactions. The compound's ability to facilitate these reactions stems from its ability to generate aryl nonaflates, which can then participate in further coupling processes.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 375-72-4 |

| Molecular Formula | C₄F₁₀O₂S |

| Molecular Weight (g/mol) | 302.086 |

| Boiling Point (°C) | 64-66 |

| Density (g/mL) | 1.682 at 25 °C |

| Hydrolysis | Hydrolyzes in water |

Mechanisms of Biological Activity

The biological activity of NfF is primarily linked to its chemical reactivity rather than direct pharmacological effects. Its utility in synthesizing fluorinated compounds has implications for drug development and molecular biology:

- Antisense Oligonucleotides (ASOs) : NfF has been used to modify nucleoside building blocks in ASOs, enhancing their stability and uptake in biological tissues. Research indicates that fluorination improves the functional uptake of these modified ASOs in liver tissue, potentially increasing their therapeutic efficacy .

- Palladium-Catalyzed Reactions : In a study by Ikawa et al., NfF was utilized in one-pot cross-coupling reactions involving phenols. The reactions demonstrated high efficiency and selectivity, indicating that NfF can significantly enhance reaction rates and yields in synthetic applications .

Case Study 1: Synthesis of Fluorinated Nucleosides

A notable application of NfF was reported in the synthesis of fluorinated nucleosides. The introduction of fluorine atoms via NfF facilitated improved RNA affinity and stability in ASOs. The study highlighted that the use of nonaflate intermediates provided a pathway for synthesizing complex fluorinated structures that are otherwise challenging to obtain .

Case Study 2: Cross-Coupling Reactions

In another significant study, palladium-catalyzed cross-coupling reactions using NfF demonstrated robust performance across various substrates. The efficiency of these reactions was attributed to the generation of aryl nonaflates, which exhibited favorable reactivity profiles compared to traditional aryl halides .

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F10O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYQYZLEHLTPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)F)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9SO2F, C4F10O2S | |

| Record name | 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861913 | |

| Record name | Perfluorobutanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-72-4 | |

| Record name | 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-1-butanesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluoro-1-butanesulfonyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC4FPA9BCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.